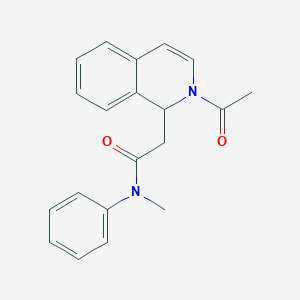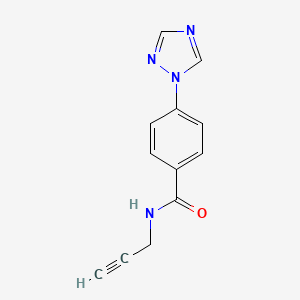
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide, also known as AQ-I, is a chemical compound with potential therapeutic applications. It belongs to the class of isoquinoline derivatives and has been studied extensively for its biological activities.
Mécanisme D'action
The mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the modulation of various signaling pathways in the cell. It inhibits the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also activates the caspase pathway, which leads to apoptosis in cancer cells. In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
Biochemical and Physiological Effects:
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess various biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt/mTOR signaling pathway. In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and inhibiting the activation of microglial cells. In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide inhibits the transmission of pain signals by inhibiting the activity of NMDA receptors and reducing the release of glutamate.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized and purified using HPLC analysis. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also possesses a wide range of biological activities, making it a versatile compound for various research applications. However, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also has some limitations, including its low solubility in water and low bioavailability. These limitations can be overcome by using appropriate solvents and delivery methods.
Orientations Futures
There are several future directions for the research and development of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of novel delivery methods to improve the bioavailability of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide. Additionally, further studies are needed to elucidate the mechanism of action of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide in various diseases and to explore its potential therapeutic applications. Finally, the toxicity and safety of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide need to be evaluated in preclinical and clinical studies before it can be used as a therapeutic agent.
Méthodes De Synthèse
The synthesis method of 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide involves the reaction of 2-acetyl-1H-isoquinoline with N-methyl-N-phenylacetamide in the presence of a catalyst. The reaction yields 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide as a white solid with a melting point of 193-195°C. The purity of the compound can be determined by high-performance liquid chromatography (HPLC) analysis.
Applications De Recherche Scientifique
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and pain management. It has been shown to possess anti-cancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR signaling pathway.
In neurodegenerative disorders, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess neuroprotective activity by reducing oxidative stress and inflammation. It inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide also inhibits the activation of microglial cells and reduces the production of pro-inflammatory cytokines.
In pain management, 2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide has been shown to possess analgesic activity by inhibiting the transmission of pain signals in the spinal cord. It inhibits the activity of NMDA receptors and reduces the release of glutamate, which is a major neurotransmitter involved in pain transmission.
Propriétés
IUPAC Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-15(23)22-13-12-16-8-6-7-11-18(16)19(22)14-20(24)21(2)17-9-4-3-5-10-17/h3-13,19H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOJQMBRDTPPXRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=CC=CC=C2C1CC(=O)N(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-acetyl-1H-isoquinolin-1-yl)-N-methyl-N-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[2-(dimethylamino)-2-oxoethyl]-methylamino]-N-[(4-methylphenyl)-thiophen-2-ylmethyl]acetamide](/img/structure/B7545572.png)

![2-[[2-(tert-butylamino)-2-oxoethyl]-methylamino]-N-(2-cyanophenyl)propanamide](/img/structure/B7545582.png)

![4-[(2-Methoxyphenyl)-methylsulfamoyl]benzamide](/img/structure/B7545603.png)


![[3-(methoxymethyl)phenyl]-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methanone](/img/structure/B7545635.png)


![N-[1-(1,3-benzothiazol-2-yl)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B7545655.png)
![N-[1-(3-chlorophenyl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B7545661.png)